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carboxylate

CAS No.: 125902-26-3

Cat. No.: B182143

Get Quote

Executive Summary
The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as the

core for antibacterials (e.g., Nalidixic acid), antitumor agents, and localized signaling probes.

For synthetic chemists and structural biologists, distinguishing this bicyclic diaza-system from

its isomers (1,5- or 1,6-naphthyridine) and its mono-nitrogen parent (quinoline) is a critical

analytical challenge.

This guide moves beyond basic spectral listing. We compare the

C NMR "performance"—defined here as chemical shift sensitivity, dispersion, and solvent
dependence—of the 1,8-naphthyridine system against its structural alternatives. We provide
validated experimental protocols to resolve the most common assignment errors: distinguishing
bridgehead carbons and identifying tautomeric states in drug-like derivatives.

Part 1: Structural Fundamentals & Numbering
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Before analyzing shifts, we must establish the specific IUPAC numbering used in this guide, as

it dictates the assignment logic. Unlike naphthalene, the nitrogens in the 1,8-isomer dictate a

specific asymmetry in derivatives.

Diagram 1: Structure and Assignment Logic
The following diagram visualizes the core scaffold and the electronic "shielding cones" that

dictate chemical shifts.
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Caption: Comparative electronic environments. The introduction of the second nitrogen at

position 8 drastically alters the magnetic environment of the adjacent bridgehead carbon

compared to quinoline.

Part 2: Comparative Data Analysis
The "performance" of an NMR assay is measured by its ability to resolve unique positions.

Below, we compare the 1,8-naphthyridine shifts against Quinoline (the mono-nitrogen

alternative) and Pyridine (the constituent ring).
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Table 1: Chemical Shift Comparison (CDCl )
Note: Values are approximate (±0.5 ppm) as concentration and temperature influence exact

shifts.
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Position Pyridine (ppm)
Quinoline
(ppm)

1,8-
Naphthyridine
(ppm)

Structural
Insight

C-2 (α) 150.2 150.3 153.4

The N8 lone pair

deshields C2

further than in

Quinoline.

C-3 (β) 123.9 121.0 121.6

β-carbons

remain shielded;

diagnostic for

ring fusion.

C-4 (γ) 135.9 135.9 137.1

Para-like

position;

relatively stable

shift.

C-4a N/A 128.3 122.9

Critical

Differentiator:

The bridgehead

C4a is

significantly

shielded in 1,8-

naphthyridine

due to the

adjacent N8.

C-8a N/A 148.3 156.4

Critical

Differentiator:

The bridgehead

C8a is flanked by

two nitrogens,

causing extreme

deshielding.

Analysis of Alternatives
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Vs. Quinoline: If your spectrum shows a quaternary signal near 156 ppm, it strongly

suggests the 1,8-diaza system over the mono-nitrogen quinoline (typically ~148 ppm).

Vs. 1,5-Naphthyridine: The 1,8-isomer is symmetric only if unsubstituted. In 1,5-

naphthyridine, the symmetry often simplifies the spectrum more than expected for

derivatives. The key distinction is the C-8a bridgehead; in 1,5-naphthyridine, the bridgeheads

are identical and appear upfield (~143 ppm) compared to the 1,8-isomer's C8a (~156 ppm).

Part 3: Substituent Effects & Drug Applications
In drug development, the 1,8-naphthyridine ring is rarely unsubstituted. The "performance" of

the ring system changes drastically with oxidation state and substitution.

Case Study: Nalidixic Acid Core
Nalidixic acid represents the classic 1,8-naphthyridine-4-one scaffold.

The Tautomer Trap: 2-hydroxy-1,8-naphthyridines exist predominantly as the 2-oxo (lactam)

tautomer in solution.

Observation: You will NOT see a typical aromatic C-O shift (~160 ppm).

Result: You will see a Carbonyl signal (~165-175 ppm) and a loss of aromaticity in that

ring.

Table 2: Substituent Impact on Chemical Shifts (DMSO-d
)
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Derivative Key Signal (ppm) Assignment Mechanism

Unsubstituted 153.4 C-2 Baseline aromaticity.

2-Methyl 163.2 C-2

Deshielding via α-

effect + steric

compression.

2-Amino 160.1 C-2

Strong deshielding at

C2; Shielding at C3

(Ortho) due to

electron donation.

4-Oxo (Nalidixic) ~177.0 C-4 (C=O)

Complete loss of

aromatic character in

the pyridone ring.

Part 4: Experimental Protocol (Self-Validating)
To ensure authoritative results, specifically when distinguishing quaternary carbons in drug-like

molecules, follow this optimized workflow.

Solvent Selection Strategy
CDCl

(Standard): Use for non-polar derivatives. Sharp lines, standard referencing (77.16 ppm).

DMSO-d

(Polar/Drugs): Required for Nalidixic acid derivatives.[1][2]

Warning: DMSO acts as a Hydrogen Bond Acceptor. It will bind to N1/N8 protons (if

protonated) or trace water, causing broadening of adjacent carbons (C2, C7, C8a).

Correction: If C2/C7 are broad, heat the sample to 313K to sharpen the exchange rates.

The "Relaxation" Protocol for Quaternary Carbons
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The bridgehead carbons (C4a, C8a) and Carbonyls (C4=O) have very long spin-lattice

relaxation times (

), often leading to "missing" peaks in standard scans.

Protocol:

Concentration: Prepare a saturated solution (min 20 mg/0.6 mL).

Relaxation Agent: Add 2-3 mg of Chromium(III) acetylacetonate [Cr(acac)

].

Why: This paramagnetic agent shortens

for all carbons without shifting peaks significantly.

Pulse Sequence: Use a standard zgpg30 (power-gated decoupling).

Delay (D1): Set D1 = 2.0 - 3.0 seconds (with Cr(acac)

). Without the agent, you would need D1 > 10s.

Diagram 2: Assignment Workflow
Use this decision tree to validate your assignments.
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Caption: Logical flow for distinguishing 1,8-naphthyridine from quinoline using chemical shift

thresholds and DEPT editing.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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